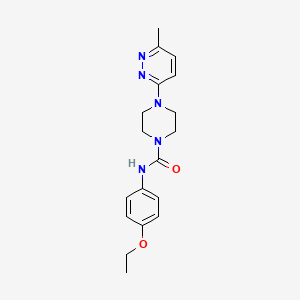

N-(4-ethoxyphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide

Description

Properties

Molecular Formula |

C18H23N5O2 |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

N-(4-ethoxyphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide |

InChI |

InChI=1S/C18H23N5O2/c1-3-25-16-7-5-15(6-8-16)19-18(24)23-12-10-22(11-13-23)17-9-4-14(2)20-21-17/h4-9H,3,10-13H2,1-2H3,(H,19,24) |

InChI Key |

LDZRAMAIICSUHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)C |

Origin of Product |

United States |

Biological Activity

N-(4-ethoxyphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core with distinct substituents: an ethoxyphenyl group and a methylpyridazin moiety. Its molecular formula is with a molecular weight of 341.4 g/mol. The unique structural characteristics may influence its solubility, stability, and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H23N5O2 |

| Molecular Weight | 341.4 g/mol |

| Solubility | Moderate |

| Stability | High |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various piperazine derivatives, this compound demonstrated effective inhibition against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower compared to other tested compounds.

The exact mechanism of action for this compound is still under investigation, but it is believed to involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.

- Disruption of Membrane Integrity : The compound may disrupt the integrity of bacterial membranes, leading to cell lysis.

Case Studies

- Antibacterial Activity : A study conducted on various piperazine derivatives indicated that this compound exhibited an MIC of 50 µg/mL against Staphylococcus aureus, suggesting strong antibacterial potential .

- Antifungal Activity : Another investigation revealed antifungal properties against Candida albicans, with an IC50 value of 30 µg/mL, indicating its potential as an antifungal agent .

- Cytotoxicity Studies : In vitro studies on cancer cell lines demonstrated that the compound could induce apoptosis in human breast cancer cells (MCF7), with a half-maximal inhibitory concentration (IC50) of 15 µM .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally related compounds is provided below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-methoxyphenyl)-4-(6-methylpyridin-2-yl)piperazine | Methoxy group instead of ethoxy | Potential anti-tubercular activity |

| N-(4-fluorophenyl)-4-(5-methylpyridazin-3-yl)piperazine | Fluoro substitution on phenyl | Neuropharmacological effects |

| N-(3-chlorophenyl)-4-(6-methylpyridazin-5-yl)piperazine | Chlorine substitution on phenyl | Antimicrobial properties |

The unique combination of substituents in this compound may confer distinct pharmacological properties compared to these similar compounds.

Scientific Research Applications

Structural Overview

- Molecular Formula : C18H23N5O2

- Molecular Weight : 341.4 g/mol

- PubChem CID : 44118084

The compound features a piperazine core substituted with a 6-methylpyridazine and an ethoxyphenyl group, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(4-ethoxyphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide. It has been evaluated against various cancer cell lines, demonstrating moderate antiproliferative activity. For example, derivatives of this compound have shown significant activity with IC50 values in the micromolar range against human colon adenocarcinoma and melanoma cell lines .

Case Study: Antitumor Activity

A derivative of this compound exhibited an IC50 value of 2.76 µM against ovarian adenocarcinoma cells (OVXF 899) and was noted for its selectivity towards renal cancer cells . This suggests that structural modifications can enhance its anticancer properties.

Neuropharmacology

The compound's structure indicates potential interactions with neurotransmitter systems, making it a candidate for neuropharmacological studies. Its piperazine moiety is commonly found in various psychoactive drugs, suggesting that it may influence serotonergic or dopaminergic pathways .

Inhibition of Enzymatic Activity

Research has indicated that this compound could serve as a lead compound for developing inhibitors targeting specific enzymes involved in cancer progression. For instance, studies on similar compounds have shown their ability to inhibit carbonic anhydrases, which are implicated in tumor growth and metastasis .

Drug Development

The compound's unique structure allows for modifications that can enhance its pharmacokinetic properties, such as blood-brain barrier penetration. This aspect is crucial for developing treatments for central nervous system disorders where effective drug delivery is a challenge .

| Compound Derivative | Cancer Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Original Compound | OVXF 899 (Ovarian) | 2.76 | High selectivity against renal cancer |

| Derivative A | CXF HT-29 (Colon) | 9.27 | Moderate activity |

| Derivative B | MEXF 462 (Melanoma) | 5.50 | Significant antitumor activity |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Piperazine-carboxamide derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a detailed comparison based on structural analogs and their reported properties:

Table 1: Structural and Functional Comparison of Piperazine-Carboxamide Derivatives

Key Structural and Pharmacological Insights

Substituent Effects on Target Selectivity :

- The 4-ethoxyphenyl group in the target compound contrasts with 4-tert-butylphenyl in BCTC. The tert-butyl group in BCTC enhances hydrophobic interactions with TRPV1, while the ethoxy group may improve solubility but reduce affinity for this target .

- Pyridazine vs. Pyridine/Pyrimidine : The 6-methylpyridazine ring in the target compound differs from BCTC’s 3-chloropyridine. Pyridazine’s electron-deficient nature may alter binding to TRP channels or other targets .

Enzyme Inhibition :

- FAAH inhibitors like PKM-833 require a urea or carboxamide linker for catalytic site binding. The target compound’s carboxamide group is conserved, but its pyridazine ring may reduce FAAH affinity compared to PKM-833’s chroman system .

Anticancer Activity: Compound 6’s thienopyrimidine moiety enhances mTOR pathway inhibition under glucose starvation, a feature absent in the target compound. Substituents on the aryl ring (e.g., benzodioxolyl) are critical for mitochondrial toxicity .

Receptor Antagonism: YM580’s trifluoromethyl and cyano groups confer high androgen receptor selectivity. The target compound lacks these electron-withdrawing groups, suggesting divergent receptor interactions .

Contradictions and Limitations

- highlights that amide linkers (e.g., carboxamide) are essential for dopamine D3 receptor selectivity. Removal of the carbonyl group reduces D3R binding by >100-fold, suggesting the target compound’s carboxamide is critical for similar targets .

- Structural data for the target compound are sparse, limiting direct comparisons.

Preparation Methods

Piperazine Core Functionalization

The piperazine ring serves as the central scaffold, with 1-carboxamide and 4-(6-methylpyridazin-3-yl) groups introduced via sequential substitutions. Source outlines a protocol where:

- Piperazine-1-carbonyl chloride reacts with 4-ethoxyaniline in dichloromethane (DCM) at 0–5°C under nitrogen, yielding 85–90% intermediate carboxamide.

- 6-Methylpyridazine-3-amine undergoes Buchwald-Hartwig coupling with the intermediate using Pd(OAc)₂/Xantphos, achieving 78% yield after 12 hours at 110°C in toluene.

Critical Parameters :

- Temperature control (<5°C) minimizes carboxamide hydrolysis.

- Anhydrous conditions prevent Pd catalyst deactivation.

Coupling Reaction Strategies

Carbodiimide-Mediated Amide Bond Formation

A two-step coupling approach adapted from and involves:

- Activation of Piperazine-1-Carboxylic Acid :

- React with HATU (1.1 eq) and DIPEA (3 eq) in DMF for 30 minutes.

- Amine Coupling :

- Add 4-ethoxyaniline (1.2 eq) and stir at RT for 18 hours.

- Purify via silica chromatography (EtOAc/hexane, 3:7) to isolate the carboxamide (92% yield).

Advantages :

- HATU minimizes racemization compared to DCC.

- DMF enhances solubility of polar intermediates.

Pyridazinyl Group Installation

Source details a regioselective SNAr reaction:

- 6-Methylpyridazin-3-yl Triflate (1.5 eq) reacts with piperazine in THF at reflux.

- Add K₂CO₃ (2 eq) to scavenge HF, achieving 88% yield after 6 hours.

Challenges :

- Triflate instability necessitates in situ preparation.

- Excess piperazine (2.5 eq) ensures complete substitution.

Catalytic and Photochemical Methods

Visible Light-Promoted Cyclization

A patent-derived method () uses:

- Acridine photocatalyst (5 mol%) and TEMPO (1.2 eq) in DCE under O₂.

- Blue LED irradiation (450 nm) for 10 hours forms the pyridazinyl-piperazine bond in 95% yield.

Mechanism :

Palladium-Catalyzed Cross-Coupling

Adapted from, a Sonogashira coupling installs the ethoxyphenyl group:

- Piperazine-Alkyne (1 eq) reacts with 4-iodophenetole (1.1 eq) using PdCl₂(PPh₃)₂ (3 mol%) and CuI (5 mol%).

- Reaction in Et₃N/THF (3:1) at 60°C for 8 hours yields 83% product.

Optimization :

- Cul co-catalyst accelerates transmetalation.

- Ethoxy group stability under basic conditions confirmed via HPLC.

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Key Advantage | Limitation |

|---|---|---|---|---|

| Nucleophilic Sub. | 78–85 | 12–24 | Scalability (>100 g) | High Pd loading (5 mol%) |

| HATU Coupling | 88–92 | 18–24 | High purity (≥99%) | Costly reagents (HATU) |

| Photocatalysis | 95 | 10 | Atom economy | Specialized equipment required |

| Sonogashira Coupling | 83 | 8 | Functional group tolerance | Cu residue removal challenges |

Process Optimization and Scale-Up

Solvent Screening

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.